6-Bromo-4-fluoroquinoline
CAS No.: 1713240-89-1
Cat. No.: VC7534036
Molecular Formula: C9H5BrFN
Molecular Weight: 226.048
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1713240-89-1 |
---|---|
Molecular Formula | C9H5BrFN |
Molecular Weight | 226.048 |
IUPAC Name | 6-bromo-4-fluoroquinoline |
Standard InChI | InChI=1S/C9H5BrFN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H |
Standard InChI Key | MQVFPKGAAGLDDB-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=CC(=C2C=C1Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Bromo-4-fluoroquinoline belongs to the quinoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyridine moiety. The substitution pattern at positions 4 and 6 introduces significant electronic modulation:
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Fluorine at C4 exerts an electron-withdrawing inductive effect, enhancing electrophilic aromatic substitution reactivity.
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Bromine at C6 provides a site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings .
The planar structure is confirmed by its SMILES notation , while the InChIKey ensures unambiguous chemical identification.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 226.04 g/mol | |
IUPAC Name | 6-bromo-4-fluoroquinoline | |
CAS Number | 1713240-89-1 | |
SMILES | C1=CC2=NC=CC(=C2C=C1Br)F |
Synthesis and Functionalization
Classical Synthetic Routes
The synthesis of 6-bromo-4-fluoroquinoline typically involves halogenation of quinoline precursors. One approach utilizes Skraup cyclization, where aniline derivatives undergo condensation with glycerol and sulfuric acid, followed by bromination and fluorination steps . For instance:
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Fluorination: Direct electrophilic substitution using -pyridine complexes at C4.
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Bromination: (N-bromosuccinimide) in selectively brominates the C6 position .
Modern Catalytic Methods
Recent advancements leverage iridium-catalyzed C–H borylation to install boronate esters at the C8 position of 6-fluoroquinolines . While this method primarily targets 6-fluoro derivatives, adapting the protocol for 6-bromo-4-fluoroquinoline could enable sequential functionalization:
This strategy facilitates Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, critical for drug discovery .
Physicochemical Properties
Spectral Data
Thermal Stability
While explicit melting point data for 6-bromo-4-fluoroquinoline remains unreported, analogues like 4-bromo-6-fluoroquinoline exhibit melting points of , suggesting comparable thermal behavior.
Applications in Pharmaceutical and Materials Science
Medicinal Chemistry
6-Bromo-4-fluoroquinoline serves as a precursor to linrodostat analogs, inhibitors of indoleamine 2,3-dioxygenase (IDO1) used in cancer immunotherapy . The bromine substituent enables Pd-catalyzed couplings to introduce tertiary amines or heterocycles, enhancing target affinity.
Optoelectronic Materials
In OLEDs, fluorinated quinolines improve electron transport properties. Functionalization via bromine allows grafting onto polymeric backbones, tuning emission wavelengths .
Table 2: Industrial and Research Applications
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